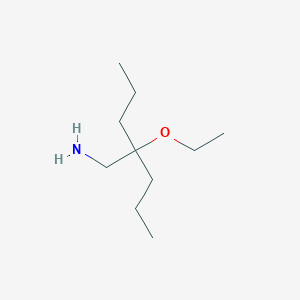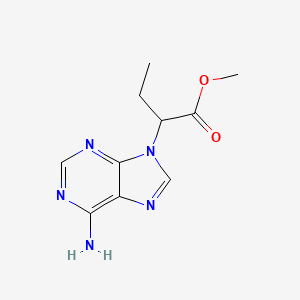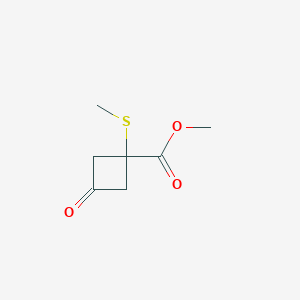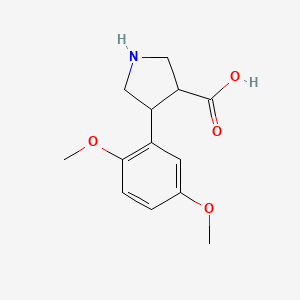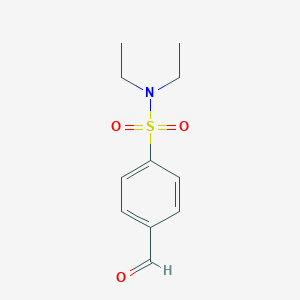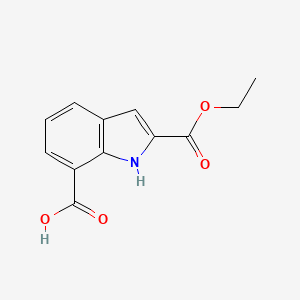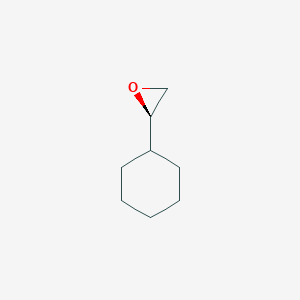
(2R)-2-cyclohexyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-cyclohexyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-cyclohexyloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. The reactions are typically carried out in the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate the ring-opening reaction.
Major Products
Oxidation: The major products are diols, which can be further functionalized for various applications.
Reduction: The primary products are alcohols, which can serve as intermediates in the synthesis of other compounds.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted alcohols, amines, or thiols.
Aplicaciones Científicas De Investigación
(2R)-2-cyclohexyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of epoxide hydrolases.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism by which (2R)-2-cyclohexyloxirane exerts its effects involves the interaction with molecular targets such as enzymes. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-cyclohexyloxirane: The enantiomer of (2R)-2-cyclohexyloxirane, which has similar chemical properties but different biological activities due to its chirality.
Cyclohexene oxide: A structurally similar compound without the chiral center, used in similar applications but with different reactivity.
Styrene oxide: Another epoxide with an aromatic ring, used in polymer production and as a chemical intermediate.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
Propiedades
Número CAS |
153546-27-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2R)-2-cyclohexyloxirane |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |
Clave InChI |
NPRYHWFMGPYJIY-QMMMGPOBSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H]2CO2 |
SMILES canónico |
C1CCC(CC1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
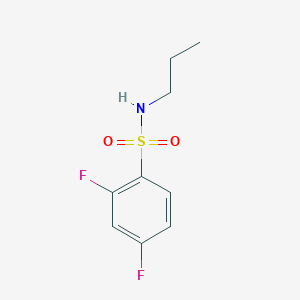

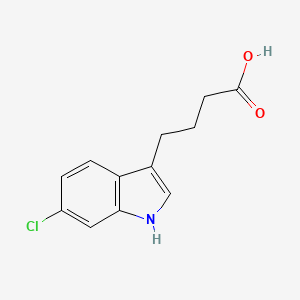
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
